(4Z)-4-{[2-(BENZYLOXY)NAPHTHALEN-1-YL]METHYLIDENE}-2-(4-CHLOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
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Overview
Description
Preparation Methods
The synthesis of (4Z)-4-{[2-(BENZYLOXY)NAPHTHALEN-1-YL]METHYLIDENE}-2-(4-CHLOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. One common method involves the condensation of 2-(benzyloxy)-1-naphthaldehyde with 2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one under specific reaction conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced oxazole compounds.
Scientific Research Applications
4-{[2-(Benzyloxy)-1-naphthyl]methylene}-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved .
Comparison with Similar Compounds
Similar compounds include other oxazole derivatives such as:
Aleglitazar: An antidiabetic agent.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
These compounds share the oxazole core structure but differ in their substituents, leading to unique biological activities and applications.
Properties
Molecular Formula |
C27H18ClNO3 |
---|---|
Molecular Weight |
439.9g/mol |
IUPAC Name |
(4Z)-2-(4-chlorophenyl)-4-[(2-phenylmethoxynaphthalen-1-yl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C27H18ClNO3/c28-21-13-10-20(11-14-21)26-29-24(27(30)32-26)16-23-22-9-5-4-8-19(22)12-15-25(23)31-17-18-6-2-1-3-7-18/h1-16H,17H2/b24-16- |
InChI Key |
MBXOZMBWABXYTI-JLPGSUDCSA-N |
SMILES |
C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)C=C4C(=O)OC(=N4)C5=CC=C(C=C5)Cl |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)/C=C\4/C(=O)OC(=N4)C5=CC=C(C=C5)Cl |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)C=C4C(=O)OC(=N4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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